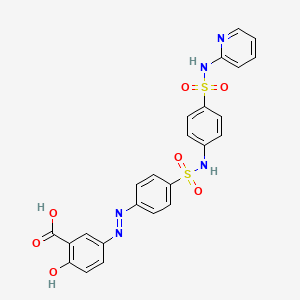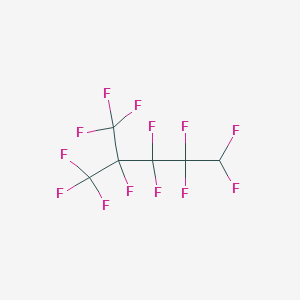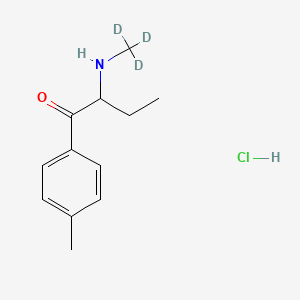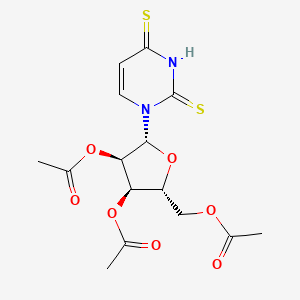![molecular formula C23H31NO4 B13432647 (2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol](/img/structure/B13432647.png)
(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol: is a complex organic compound that belongs to the class of beta-blockers. Beta-blockers are commonly used in the treatment of cardiovascular diseases due to their ability to block the effects of adrenaline on the heart. This compound is characterized by its unique structure, which includes a dioxolane ring, a phenoxy group, and a propylamino group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed through a condensation reaction between a diol and an aldehyde or ketone under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol reacts with an appropriate halide.
Introduction of the Propylamino Group: The propylamino group is added through a reductive amination process, where a ketone or aldehyde reacts with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the dioxolane ring, converting it into a diol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential effects on biological systems, particularly in relation to its beta-blocking properties.
Medicine:
- Explored for its potential use in treating cardiovascular diseases due to its ability to block beta-adrenergic receptors.
- Studied for its potential neuroprotective effects.
Industry:
- Used in the development of new pharmaceuticals and chemical intermediates.
- Investigated for its potential use in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of (2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is mediated through the inhibition of cyclic AMP production, which in turn reduces the activity of protein kinase A and decreases calcium influx into cardiac cells.
類似化合物との比較
Propranolol: Another beta-blocker with a similar mechanism of action but different chemical structure.
Atenolol: A beta-blocker that is more selective for beta-1 adrenergic receptors.
Metoprolol: A beta-blocker with a similar therapeutic profile but different pharmacokinetic properties.
Uniqueness:
- The presence of the dioxolane ring and the specific arrangement of functional groups in (2S)-1-[2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)-2-propanol gives it unique pharmacological properties.
- Its structure allows for specific interactions with beta-adrenergic receptors, potentially leading to different therapeutic effects and side effect profiles compared to other beta-blockers.
特性
分子式 |
C23H31NO4 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
(2S)-1-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]phenoxy]-3-(propylamino)propan-2-ol |
InChI |
InChI=1S/C23H31NO4/c1-2-14-24-17-20(25)18-26-22-11-7-6-10-21(22)23(27-15-16-28-23)13-12-19-8-4-3-5-9-19/h3-11,20,24-25H,2,12-18H2,1H3/t20-/m0/s1 |
InChIキー |
SXWSZUDXVUYTPC-FQEVSTJZSA-N |
異性体SMILES |
CCCNC[C@@H](COC1=CC=CC=C1C2(OCCO2)CCC3=CC=CC=C3)O |
正規SMILES |
CCCNCC(COC1=CC=CC=C1C2(OCCO2)CCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


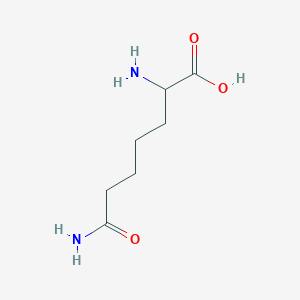

![(3aS,4R,6S,7R,7aR)-7-hydroxy-6-[[(2R,3R,4R)-3-hydroxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl]oxy]-4-[tri(propan-2-yl)silyloxymethyl]-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13432582.png)
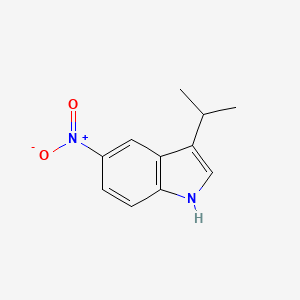
![2-[methyl-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]amino]ethanol](/img/structure/B13432586.png)
![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
